Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-, also known as 1,2-bis(4-(tert-butyl)phenyl)ethane-1,2-dione, is an organic compound with the molecular formula and a molecular weight of approximately 322.4 g/mol. This compound appears as a yellowish powder and is sparingly soluble in water while being soluble in various organic solvents . Its structure consists of two tert-butyl-substituted phenyl groups attached to an ethanedione backbone, which contributes to its unique chemical properties.
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- can be achieved through several methods:
These methods highlight its accessibility for use in laboratory settings and industrial applications .
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- serves multiple roles in scientific research and industry:
Interaction studies involving ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- have primarily focused on its role as a ligand and its interactions with enzymes. These studies help elucidate its mechanism of action and potential applications in drug design. Understanding these interactions is crucial for optimizing its use in various chemical processes and biological systems .
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | Simpler structure; primarily used in flavoring | |
4-tert-Butylacetophenone | Contains one phenyl group; used in synthesis | |
2,3-Dihydroxy-5-tert-butylacetophenone | Contains hydroxyl groups; more polar |
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- stands out due to its diketone functionality combined with the bulky tert-butyl groups that enhance its steric properties and solubility characteristics compared to simpler analogs. This unique combination allows it to serve diverse roles in chemical synthesis and biological studies.